molecular formula C16H30N2O2 B4506850 1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

Cat. No.: B4506850
M. Wt: 282.42 g/mol
InChI Key: DMHMGFFYSCLTSZ-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.230728204 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Polyamide Synthesis

Studies have focused on the synthesis of polyamides incorporating various bioactive molecules, demonstrating the versatility of piperidine derivatives in polymer chemistry. For instance, the synthesis of polyamides containing theophylline and thymine via the reaction with diamines, including piperidine, highlights a method for creating bioactive polymers with potential biomedical applications (Hattori & Kinoshita, 1979).

Pharmacological Research

Aromatase Inhibitors

Piperidine derivatives have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showing potential for the treatment of hormone-dependent breast cancer. This includes the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which demonstrated significant inhibition of human placental aromatase (Hartmann & Batzl, 1986).

Sodium Channel Blockers

The design and synthesis of constrained analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have shown to be potent skeletal muscle sodium channel blockers, offering a pathway for the development of antimyotonic agents (Catalano et al., 2008).

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated significant anti-acetylcholinesterase activity, indicating their potential as therapeutic agents for conditions like dementia (Sugimoto et al., 1990).

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-pentan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-6-8-12(2)17-14(19)13-9-7-10-18(11-13)15(20)16(3,4)5/h12-13H,6-11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHMGFFYSCLTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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